SKI-73

Prodrug Delivery Intracellular Retention CARM1

SKI-73 is a unique, cell-permeable prodrug of a SAM-competitive CARM1 inhibitor. Its design enables intracellular trapping, achieving a 10-fold enrichment of active metabolites over days—essential for sustained target engagement in long-term epigenetic studies. This contrasts sharply with substrate-competitive probes like EZM2302 and TP-064. Ideal for orthogonal validation and breast cancer invasion assays (EC50 1.3 µM).

Molecular Formula C46H58N8O8
Molecular Weight 851.0 g/mol
Cat. No. B10779079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI-73
Molecular FormulaC46H58N8O8
Molecular Weight851.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C
InChIInChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1
InChIKeyHZHUKQLWLNDVDZ-IBDVCRJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKI-73: A Cell-Penetrant Prodrug Chemical Probe for CARM1


SKI-73 (CAS: 2206744-61-6) is a synthetic prodrug designed to release potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1, also known as PRMT4) upon cellular uptake [1]. It functions as a chemical probe with the unique ability to rapidly penetrate cell membranes and undergo intracellular processing into its active metabolites [2]. This prodrug strategy addresses the fundamental challenge of delivering charged, SAM-competitive inhibitors into live cells to study CARM1-dependent epigenetic processes, particularly in breast cancer cell invasion models [3]. Unlike direct-acting CARM1 inhibitors, SKI-73's pro-drug design enables significantly enhanced cellular accumulation and retention of the active species [2].

Why SKI-73 Cannot Be Readily Substituted by Other CARM1 Inhibitors


While several CARM1 inhibitors exist (e.g., EZM2302, TP-064), generic substitution with SKI-73 is not scientifically valid due to fundamental differences in mechanism of action and cellular pharmacology. Other probes like EZM2302 and TP-064 are substrate-competitive inhibitors, whereas the active metabolites of SKI-73 (compounds 2a and 5a) are SAM-competitive, targeting the enzyme's cofactor binding site [1]. This mechanistic distinction leads to different biological outcomes, as evidenced by single-cell RNA-seq analysis showing that SKI-73 and genetic CARM1 knockout alter epigenetic plasticity with remarkable differences, suggesting distinct modes of action for small-molecule and genetic perturbations [2]. Furthermore, the native active metabolite (SKI-72/5a) lacks cell permeability, making direct use of the active inhibitor impractical for cellular studies. The prodrug design of SKI-73 is therefore essential for achieving the unique intracellular accumulation and sustained target engagement (10-fold enrichment over several days) that defines its utility as a chemical probe [3].

Quantitative Differentiation of SKI-73: A Comparator-Based Evidence Guide


Intracellular Accumulation and Retention: SKI-73 vs. Direct Inhibitor SKI-72

The prodrug SKI-73 exhibits a marked enhancement in intracellular accumulation and retention compared to its active metabolite SKI-72 (5a). In MDA-MB-231 cells, SKI-73 treatment leads to an approximate 10-fold enrichment of the active metabolites (2a and 5a) within cells over several days, a property not shared by the non-prodrug parent inhibitor, which is poorly cell-permeable [1].

Prodrug Delivery Intracellular Retention CARM1 Chemical Probe

Cellular Target Engagement: SKI-73 vs. Inactive Control SKI-73N

SKI-73 demonstrates potent, concentration-dependent inhibition of CARM1-mediated methylation in cells. In MCF-7 breast cancer cells, treatment with 10 µM SKI-73 completely suppresses the methylation of the CARM1 substrate BAF155 at Arg1064 . This on-target cellular effect is not observed with the closely matched inactive control probe, SKI-73N, which is a prodrug of a less active compound (SKI-72N, PRMT4 IC50 = 1.04 µM and inactive against other PRMTs) [1].

CARM1 Methylation Assay Biomarker Chemical Probe

Functional Anti-Invasive Activity: SKI-73 vs. Inactive Control

SKI-73 selectively inhibits the invasive capacity of breast cancer cells without affecting cell proliferation. In MDA-MB-231 cells, SKI-73 demonstrates an EC50 of 1.3 µM for inhibiting in vitro invasion, while having no significant effect on cell proliferation . This functional anti-invasive effect phenocopies the genetic knockout of CARM1 [1], confirming the specificity of the probe's action on metastasis-relevant cellular behavior.

Breast Cancer Invasion CARM1 Functional Assay

Biochemical Potency and Selectivity of Active Metabolites

The active metabolites of SKI-73 (compounds 2a and 5a) exhibit sub-nanomolar potency for CARM1 and high selectivity over other methyltransferases. Specifically, compound 5a (SKI-72) displays an IC50 of 13 nM for CARM1 and is >30-fold selective over other PRMT family members, with PRMT7 IC50 = 400 nM [1]. Furthermore, these metabolites show >10-fold selectivity over 7 human PRMTs and 26 methyltransferases of other classes [2]. This selectivity profile is distinct from other CARM1 probes like EZM2302 and TP-064, which are substrate-competitive rather than SAM-competitive [3].

CARM1 PRMT4 Selectivity SAM-competitive

Binding Affinity and Mode of Action: SKI-73 Metabolites vs. SAM

Surface Plasmon Resonance (SPR) analysis confirms the high-affinity binding of the SKI-73 prodrug to CARM1, with a Kd of 275 nM [1]. This is consistent with the prodrug's ability to bind the enzyme, though its active metabolites (2a and 5a) exhibit even higher affinity. Importantly, the active metabolites are SAM-competitive, binding in the cofactor pocket, which differentiates them from substrate-competitive CARM1 inhibitors like EZM2302 and TP-064 [2].

SPR Binding Kinetics CARM1 SAM-competitive

Optimal Research Applications for SKI-73 in Cancer and Epigenetics


Investigating CARM1-Dependent Breast Cancer Cell Invasion

SKI-73 is ideally suited for studying the role of CARM1 in breast cancer metastasis, specifically in in vitro invasion assays. The probe's functional EC50 of 1.3 µM for inhibiting MDA-MB-231 cell invasion, without affecting proliferation, allows researchers to isolate and study the pro-metastatic functions of CARM1 [1]. This scenario is further strengthened by the ability to use the matched inactive control SKI-73N to confirm on-target effects [2].

Dissecting CARM1 Epigenetic Plasticity via Single-Cell Transcriptomics

The unique intracellular retention properties of SKI-73 (10-fold enrichment over days) enable robust and sustained target engagement required for detailed epigenetic analysis [1]. As demonstrated by the probe's characterization, SKI-73 is effective in altering epigenetic plasticity and suppressing invasion-prone cell subpopulations, making it a valuable tool for single-cell RNA-seq studies aimed at understanding CARM1's role in transcriptional regulation and cell state transitions [2].

Orthogonal Target Validation with Substrate-Competitive CARM1 Probes

Given that SKI-73's active metabolites are SAM-competitive, while other probes like EZM2302 and TP-064 are substrate-competitive [1], SKI-73 is a critical reagent for orthogonal target validation studies. Using SKI-73 in parallel with a substrate-competitive probe can help confirm that observed phenotypes are truly due to CARM1 inhibition and not an off-target effect specific to one inhibitor class, thereby increasing confidence in target biology.

Cellular Assays Requiring Sustained CARM1 Inhibition

The prodrug design of SKI-73, which leads to intracellular trapping and a 10-fold enrichment of active metabolites for several days [1], makes it the preferred choice for long-term cell-based assays where sustained CARM1 inhibition is required. This property is superior to using the direct, cell-impermeable inhibitor SKI-72, which would require continuous high extracellular concentrations and would not achieve the same level of sustained intracellular target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI-73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.